2',3'-O-Isopropylideneadenosine-13C5

Description

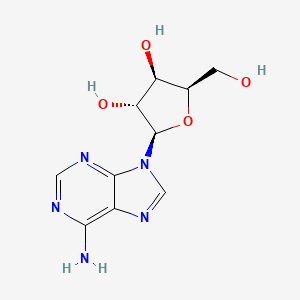

Structure

2D Structure

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24797278 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5536-17-4, 4005-33-8, 3080-29-3, 2946-52-3, 3228-71-5, 58-61-7, 524-69-6 |

Source

|

| Record name | Vidarabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC91041 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vidarabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC87676 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-.alpha.-D-Xylofuranosyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3228-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xylosyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Technical Guide: 2',3'-O-Isopropylideneadenosine-¹³C₅

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2',3'-O-Isopropylideneadenosine-¹³C₅, a crucial isotopically labeled nucleoside analog. This document details its chemical structure, physicochemical properties, synthesis, and applications in metabolic research, offering valuable insights for professionals in drug development and life sciences.

Chemical Structure and Properties

2',3'-O-Isopropylideneadenosine-¹³C₅ is an isotopologue of 2',3'-O-Isopropylideneadenosine, where five carbon atoms in the ribose moiety are replaced with the stable isotope carbon-13 (¹³C). This labeling provides a distinct mass shift, making it an invaluable tracer for metabolic studies. The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose, enhancing its stability and utility in specific chemical syntheses.

The general structure consists of an adenine base linked to a protected ribose sugar. The ¹³C labeling is specifically on the five carbons of the ribofuranose ring.

Table 1: Physicochemical Properties of 2',3'-O-Isopropylideneadenosine and its ¹³C₅ Isotopologue

| Property | 2',3'-O-Isopropylideneadenosine | 2',3'-O-Isopropylideneadenosine-¹³C₅ (Predicted/Estimated) |

| Molecular Formula | C₁₃H₁₇N₅O₄ | C₈¹³C₅H₁₇N₅O₄ |

| Molecular Weight | 307.31 g/mol [1][2] | 312.31 g/mol |

| CAS Number | 362-75-4[1][2] | Not available |

| Appearance | White to off-white crystalline powder[2] | White to off-white crystalline powder |

| Melting Point | 221-222 °C[1][2] | 221-222 °C |

| Optical Activity [α]20/D | -98.5° (c = 1 in dioxane)[1] | -98.5° (c = 1 in dioxane) |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol[2] | Slightly soluble in Dioxane, DMSO, and Methanol |

Spectroscopic Data

Isotopic labeling with ¹³C significantly impacts the spectroscopic properties of the molecule, particularly in mass spectrometry and ¹³C NMR.

Mass Spectrometry: The molecular ion peak in the mass spectrum of 2',3'-O-Isopropylideneadenosine-¹³C₅ will be shifted by +5 m/z units compared to the unlabeled compound due to the five ¹³C atoms. High-resolution mass spectrometry can be used to confirm the isotopic enrichment.

NMR Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum is expected to be very similar to the unlabeled compound, although minor changes in chemical shifts and coupling constants might be observed due to the presence of ¹³C.

-

¹³C NMR: The ¹³C NMR spectrum will show strong signals for the five labeled carbon atoms of the ribose moiety. The chemical shifts will be consistent with those of a ribose ring, but the signal intensities will be significantly enhanced.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Ribose Moiety of 2',3'-O-Isopropylideneadenosine-¹³C₅

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1' | ~90 |

| C-2' | ~85 |

| C-3' | ~75 |

| C-4' | ~84 |

| C-5' | ~62 |

Note: These are predicted values based on typical shifts for similar nucleoside structures and may vary slightly.

Synthesis and Experimental Protocols

Synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅

The synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅ starts with commercially available D-Ribose (U-¹³C₅). The key step is the protection of the 2' and 3' hydroxyl groups with an isopropylidene group, followed by the coupling of the protected ribose to an adenine derivative.

Experimental Protocol: Synthesis

-

Acetylation of D-Ribose (U-¹³C₅): D-Ribose (U-¹³C₅) is first per-acetylated using acetic anhydride in the presence of a catalyst (e.g., pyridine) to protect all hydroxyl groups.

-

Glycosylation: The per-acetylated ¹³C₅-ribose is then coupled with a silylated adenine derivative (e.g., N⁶-benzoyl-N⁹-bis(trimethylsilyl)adenine) in the presence of a Lewis acid catalyst (e.g., TMSOTf) to form the N-glycosidic bond.

-

Deprotection of Acetyl Groups: The acetyl protecting groups are selectively removed using a mild base (e.g., ammonia in methanol) to yield Adenosine-¹³C₅.

-

Isopropylidene Protection: The resulting Adenosine-¹³C₅ is reacted with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 2',3'-O-isopropylidene acetal.

-

Purification: The final product is purified by column chromatography on silica gel.

Caption: Synthesis workflow for 2',3'-O-Isopropylideneadenosine-¹³C₅.

Application in Metabolic Flux Analysis

2',3'-O-Isopropylideneadenosine-¹³C₅ is an excellent tracer for studying adenosine metabolism and its incorporation into various metabolic pathways. After cellular uptake and deprotection of the isopropylidene group, the ¹³C₅-adenosine can be traced into nucleotides, nucleic acids, and other downstream metabolites.

Experimental Protocol: Metabolic Tracing in Cell Culture

-

Cell Culture: Plate cells (e.g., cancer cell lines or primary cells) and grow in standard culture medium until they reach the desired confluency.

-

Isotope Labeling: Replace the standard medium with a medium containing a known concentration of 2',3'-O-Isopropylideneadenosine-¹³C₅. The concentration and labeling duration will depend on the specific experimental goals and the metabolic rate of the cells.

-

Metabolite Extraction: After the desired labeling period, rapidly quench the metabolism by washing the cells with ice-cold saline and then extracting the metabolites with a cold solvent mixture (e.g., 80% methanol).

-

Sample Analysis: Analyze the cell extracts using LC-MS/MS or GC-MS to identify and quantify the ¹³C-labeled metabolites. The mass shift of +5 amu will indicate the incorporation of the ribose moiety from the tracer.

-

Data Analysis: Determine the fractional enrichment of ¹³C in the metabolites of interest to calculate metabolic fluxes through the relevant pathways.

Caption: Experimental workflow for metabolic tracing using 2',3'-O-Isopropylideneadenosine-¹³C₅.

Signaling Pathways and Logical Relationships

Adenosine, the deprotected form of the tracer, is a key signaling molecule that acts through four G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. The activation of these receptors triggers various downstream signaling cascades that regulate a wide range of physiological processes. The ¹³C₅-label allows researchers to track the fate of exogenous adenosine and its influence on these pathways.

Caption: Simplified adenosine signaling pathways.

Conclusion

2',3'-O-Isopropylideneadenosine-¹³C₅ is a powerful tool for researchers in the fields of drug development, biochemistry, and molecular biology. Its isotopic label allows for precise tracking of adenosine metabolism and its role in cellular signaling. The experimental protocols provided in this guide offer a starting point for incorporating this valuable reagent into various research applications. The structured data and visualizations aim to facilitate a deeper understanding of its chemical properties and biological significance.

References

physical and chemical properties of 2',3'-O-Isopropylideneadenosine-13C5

An In-Depth Technical Guide to 2',3'-O-Isopropylideneadenosine-13C5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a stable isotope-labeled derivative of 2',3'-O-Isopropylideneadenosine. This compound serves as a valuable tool in biochemical research, particularly in studies involving nucleotide metabolism, signal transduction, and as an intermediate in the synthesis of various nucleoside analogs.[1] The inclusion of five Carbon-13 atoms makes it an ideal tracer for quantitative analysis in drug development and metabolic studies.[2]

Core Physical and Chemical Properties

This compound is the 13C-labeled version of 2',3'-O-Isopropylideneadenosine, an adenosine analog.[2] The isopropylidene group acts as a protecting group for the 2' and 3' hydroxyls of the ribose moiety, which enhances stability and allows for selective chemical modifications.[1] While its primary role is often as a synthetic intermediate, adenosine analogs, in general, are known to act as vasodilators and have been investigated for their potential to inhibit cancer progression.[2][3]

General Properties

| Property | Data | Source(s) |

| Appearance | White to off-white crystalline powder | [1][4] |

| Purity | Typically ≥98% | [1][5][6][7] |

| Storage | Room temperature, in a dry and dark place. Keep container sealed. | [4][7][8] |

Chemical Identifiers and Molecular Data

The primary difference between the labeled and unlabeled compound is the molecular weight, due to the five 13C isotopes.

| Identifier | This compound | 2',3'-O-Isopropylideneadenosine (Unlabeled) |

| Molecular Formula | C₈¹³C₅H₁₇N₅O₄ | C₁₃H₁₇N₅O₄ |

| Molecular Weight | 312.27 g/mol [2] | 307.31 g/mol [4][8] |

| CAS Number | Not specified; Unlabeled is 362-75-4 | 362-75-4[4][8][9][10] |

| InChI Key | LCCLUOXEZAHUNS-WOUKDFQISA-N | LCCLUOXEZAHUNS-WOUKDFQISA-N[4][5][6][7] |

| SMILES | NC1=NC=NC2=C1N=CN2[13C@H]3[13C@H]4--INVALID-LINK----INVALID-LINK--O3 | CC1(C)O[C@@H]2--INVALID-LINK--O--INVALID-LINK--n3cnc4c(N)ncnc34[5][7][8] |

Physicochemical Data

The following data pertains to the unlabeled 2',3'-O-Isopropylideneadenosine, and the labeled compound is expected to have nearly identical properties.

| Property | Value | Conditions | Source(s) |

| Melting Point | 221-222 °C | (lit.) | [4][5][6][7][8] |

| Boiling Point | ~447.8 °C | (rough estimate) | [4] |

| Optical Activity | [α]20/D -98.5° | c = 1 in dioxane | [4][5][6][7] |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol | [4] |

Experimental Protocols and Methodologies

Synthesis of 2',3'-O-Isopropylidene Nucleosides

The protection of the 2' and 3'-hydroxyl groups of a ribonucleoside is a common procedure in nucleoside chemistry. A general method involves the acid-catalyzed reaction of the nucleoside with an acetone equivalent.

Representative Protocol for Isopropylidenation:

-

Dissolution: Dissolve the starting ribonucleoside (e.g., adenosine) in anhydrous DMF (dimethylformamide).

-

Addition of Reagents: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (TsOH·H₂O), followed by the addition of 2-methoxypropene.[11]

-

Reaction: Stir the mixture at room temperature initially, then heat to 50-70 °C for 1-4 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[11]

-

Workup: Neutralize the reaction mixture with a base (e.g., triethylamine, Et₃N).

-

Extraction: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane (CH₂Cl₂) and wash with water.

-

Purification: Dry the organic phase over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. Purify the resulting product by flash column chromatography.[11]

Biological Context and Signaling Pathways

While 2',3'-O-Isopropylideneadenosine itself is primarily a synthetic intermediate, its parent molecule, adenosine, and other analogs are potent signaling molecules that exert their effects through adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These G-protein coupled receptors are involved in a myriad of physiological processes. The use of stable-isotope labeled compounds like this compound is critical for tracing the metabolic fate and pharmacokinetic profiles of novel therapeutic agents derived from it.

Adenosine analogs are known to be involved in pathways related to vasodilation and have been shown to inhibit cancer progression.[2][3]

Spectral Data Summary

Spectral analysis is essential for the structural confirmation of 2',3'-O-Isopropylideneadenosine. The primary difference in the spectra for the 13C5-labeled version would be observed in the 13C-NMR and Mass Spectrum.

| Analysis Type | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to be complex, showing signals for the purine base, the ribose ring protons, and the two methyl groups of the isopropylidene moiety.[12] |

| ¹³C NMR | The carbon NMR will show distinct signals for each carbon atom. For the 13C5-labeled compound, the five labeled carbon signals will be significantly enhanced. |

| Mass Spectrometry | The molecular ion peak will confirm the molecular weight. For the 13C5 variant, this peak will be at m/z 312.27, whereas for the unlabeled compound it is at m/z 307.31.[2][9][12] |

| IR Spectroscopy | The IR spectrum will show characteristic peaks for N-H, O-H (if any free), C-H, C=N, and C-O stretches, confirming the presence of the key functional groups.[9] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. 2′,3′-O-异亚丙基腺苷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]

- 9. Adenosine, 2',3'-O-(1-methylethylidene)- [webbook.nist.gov]

- 10. 2',3'-O-Isopropylideneadenosine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. 2',3'-O-Isopropylideneadenosine(362-75-4) 1H NMR spectrum [chemicalbook.com]

Synthesis of 13C Labeled Isopropylideneadenosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 13C labeled 2',3'-O-isopropylideneadenosine. This isotopically labeled compound is a valuable tool in drug discovery and development, serving as a tracer or an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The presence of the 13C isotope allows for precise tracking and quantification in various biological and chemical systems. This document details the synthetic pathways, experimental protocols, and quantitative data associated with its preparation.

Synthetic Strategy Overview

The synthesis of 13C labeled 2',3'-O-isopropylideneadenosine can be approached in two primary ways, depending on the desired position of the 13C label:

-

Labeling the Purine Ring: This involves a multi-step chemical synthesis to construct the adenine base with a 13C atom at a specific position, followed by glycosylation and protection of the ribose moiety. A common target for labeling is the C8 position of the adenine ring.

-

Labeling the Ribose Moiety: This approach utilizes commercially available adenosine that is already labeled with 13C in the ribose sugar. The synthesis is then reduced to the protection of the 2' and 3' hydroxyl groups.

This guide will focus on a combination of these strategies, presenting a detailed protocol for the synthesis of [8-13C]-adenosine followed by the isopropylidene protection step. The latter step is also applicable to commercially available 13C-labeled adenosine, such as adenosine (ribose-¹³C₅).

Experimental Workflow

The overall synthetic workflow for preparing [8-13C]-2',3'-O-isopropylideneadenosine is a two-stage process. The first stage is the de novo synthesis of the labeled adenosine precursor, and the second stage is the protection of the ribose diol.

In-Depth Technical Guide: 2',3'-O-Isopropylideneadenosine-¹³C₅

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2',3'-O-Isopropylideneadenosine-¹³C₅, a crucial isotopically labeled nucleoside analog. It covers its chemical properties, synthesis, and applications in biomedical research, with a focus on its role as a tool for studying cellular signaling pathways and in the development of novel therapeutics.

Core Compound Information

2',3'-O-Isopropylideneadenosine is a derivative of adenosine in which the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This modification enhances the compound's stability and allows for selective chemical reactions at other positions, making it a valuable intermediate in the synthesis of various nucleoside analogs, including potential antiviral and anticancer agents. The ¹³C₅-labeled version, where five carbon atoms are replaced with the carbon-13 isotope, is an indispensable tool for metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based assays.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number (unlabeled) | 362-75-4 | [1][2][3] |

| Molecular Formula (unlabeled) | C₁₃H₁₇N₅O₄ | [1][2][3] |

| Molecular Weight (unlabeled) | 307.31 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 221-222 °C | [1] |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol | |

| Storage | Room temperature, in a dry and dark place | [4] |

Suppliers

2',3'-O-Isopropylideneadenosine-¹³C₅ is a specialized chemical and can be sourced from companies that focus on stable isotope-labeled compounds and research chemicals.

Suppliers of 2',3'-O-Isopropylideneadenosine-¹³C₅:

Suppliers of unlabeled 2',3'-O-Isopropylideneadenosine:

Synthesis and Experimental Protocols

The synthesis of 2',3'-O-Isopropylideneadenosine is a standard procedure in nucleoside chemistry. The following is a representative experimental protocol for its preparation.

Synthesis of 2',3'-O-Isopropylideneadenosine

This protocol describes a common method for the isopropylidenation of adenosine.

Materials:

-

Adenosine

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (catalyst)

-

Acetone (solvent)

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and methanol (eluents)

Procedure:

-

Suspend adenosine in anhydrous acetone.

-

Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid to the suspension.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the catalyst by adding solid sodium bicarbonate and stir for 30 minutes.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using a gradient of methanol in ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 2',3'-O-Isopropylideneadenosine as a white solid.

This is a generalized protocol. For a more detailed, step-by-step procedure, refer to established methods in organic synthesis literature, such as those found in Organic Syntheses for related compounds.[13]

Applications in Research and Drug Development

2',3'-O-Isopropylideneadenosine and its isotopically labeled counterpart are utilized in several areas of biomedical research, primarily centered around the study of adenosine receptors and the development of nucleoside-based therapeutics.

Intermediate in Drug Synthesis

The primary application of 2',3'-O-Isopropylideneadenosine is as a key intermediate in the synthesis of more complex nucleoside analogs. The protected 2' and 3' hydroxyl groups allow for selective modification at the 5' position or on the purine base. This is crucial for the development of adenosine receptor agonists and antagonists, as well as antiviral and anticancer drugs.

Probing Adenosine Receptor Signaling

Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are a class of G protein-coupled receptors (GPCRs) that play critical roles in a wide range of physiological processes, including cardiovascular function, inflammation, and neurotransmission. Ligands derived from 2',3'-O-Isopropylideneadenosine are used to study the signaling pathways downstream of these receptors.

The A₃ adenosine receptor, in particular, has emerged as a therapeutic target for inflammatory diseases and cancer.[14] Activation of the A₃ receptor is primarily coupled to Gᵢ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[15]

The following diagram illustrates the canonical signaling pathway activated by an A₃ adenosine receptor agonist.

Caption: Canonical Gi-mediated signaling pathway of the A₃ adenosine receptor.

Use in Experimental Assays

Due to its role in modulating adenylyl cyclase activity, derivatives of 2',3'-O-Isopropylideneadenosine are often evaluated in cAMP assays.

Experimental Workflow: cAMP Assay

The following diagram outlines a typical workflow for a cAMP assay to assess the activity of a compound at the A₃ adenosine receptor.

References

- 1. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]

- 2. Adenosine, 2',3'-O-(1-methylethylidene)- [webbook.nist.gov]

- 3. 2′,3′-O-异亚丙基腺苷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2',3'-O-Isopropylideneadenosine XINXIANG AURORA BIOTECHNOLOGY CO., LTD. [aurora-biotech.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2',3'-O-Isopropylidene-5'-O-tosyladenosine-13C5 | Benchchem [benchchem.com]

- 7. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]

- 8. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]

- 9. Thermo Scientific Chemicals 2',3'-O-Isopropylideneadenosine, 98% | Fisher Scientific [fishersci.ca]

- 10. H53401.14 [thermofisher.com]

- 11. 2',3'-O-Isopropylideneadenosine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 13C Labeled Ribonucleosides for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 (¹³C) labeled ribonucleosides are powerful tools in modern biological and pharmaceutical research. As stable, non-radioactive isotopes, they serve as tracers that allow for the precise tracking and quantification of ribonucleoside metabolism, RNA dynamics, and the effects of therapeutic interventions. By replacing the naturally abundant ¹²C with ¹³C at specific or all carbon positions within the ribose sugar or the nucleobase, these labeled molecules can be distinguished from their unlabeled counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This enables researchers to delve into the intricate processes of RNA synthesis, modification, and turnover with high sensitivity and specificity.

This technical guide provides a comprehensive overview of the synthesis, application, and analysis of ¹³C labeled ribonucleosides, with a focus on their utility in metabolic flux analysis, RNA biology, and drug development. Detailed experimental protocols and data presentation are included to facilitate the practical application of these techniques in a research setting.

Core Applications of 13C Labeled Ribonucleosides

The versatility of ¹³C labeled ribonucleosides allows for their application in a wide array of research areas:

-

Metabolic Flux Analysis (MFA): By introducing ¹³C labeled precursors, such as glucose or glutamine, into cell culture, researchers can trace the incorporation of ¹³C into the ribose and base moieties of ribonucleosides. This allows for the quantification of the relative contributions of different metabolic pathways, such as the pentose phosphate pathway and de novo nucleotide synthesis, to the ribonucleotide pool.[2]

-

RNA Dynamics and Turnover: Methods like ¹³C-dynamods utilize ¹³C labeled precursors, such as [¹³C-methyl]-methionine, to specifically label the methyl groups of modified ribonucleosides.[3][4] This enables the precise measurement of the turnover rates of various RNA modifications, providing insights into the dynamic regulation of the epitranscriptome.[3][5]

-

Structural Biology: Uniformly or selectively ¹³C-labeled ribonucleosides are essential for advanced NMR studies of RNA structure and dynamics.[6] The introduction of ¹³C provides additional NMR-active nuclei, which helps to resolve spectral overlap and enables the determination of three-dimensional structures of RNA and RNA-protein complexes.[6]

-

Drug Development: In the realm of drug discovery, ¹³C labeled ribonucleosides are invaluable for elucidating the mechanism of action of novel therapeutics, particularly those targeting RNA or nucleotide metabolism. They are also employed in absorption, distribution, metabolism, and excretion (ADME) studies to track the metabolic fate of ribonucleoside-based drugs.

Quantitative Analysis of Ribonucleoside Turnover

A key application of ¹³C labeling is the determination of the metabolic turnover rates of modified ribonucleosides in different RNA populations. The ¹³C-dynamods approach, which uses [¹³C-methyl]-methionine as a label source, has been instrumental in dissecting the kinetics of RNA methylation.[3][5] Below is a summary of representative quantitative data obtained from such studies in mammalian cells.

| Modified Ribonucleoside | RNA Fraction | Turnover Rate (k, h⁻¹) | Half-life (t₁/₂, h) | Relative Abundance Change |

| N⁶-methyladenosine (m⁶A) | Poly(A)+ RNA | 0.242 | 2.9 | 2-fold higher in Poly(A)+ vs. large RNA |

| 7-methylguanosine (m⁷G) | Poly(A)+ RNA | ~0.09 | ~7.7 | 9-fold lower in Poly(A)+ vs. large RNA |

| 2'-O-methyladenosine (Am) | Poly(A)+ RNA | Similar to m⁶A | - | 17-fold lower in Poly(A)+ vs. large RNA |

| 1-methyladenosine (m¹A) | Poly(A)+ RNA | Slower than m⁶A | - | 37-fold lower in Poly(A)+ vs. large RNA |

| N⁶,N⁶-dimethyladenosine (m⁶₂A) | Poly(A)+ RNA | Slower than m⁶A | - | 97-fold lower in Poly(A)+ vs. large RNA |

Data extracted from studies on mammalian cell lines.[3][4] Turnover rates and relative abundances can vary depending on the cell type and experimental conditions.

Experimental Protocols

Protocol 1: Metabolic Labeling and Analysis of RNA Methylation Turnover (¹³C-dynamods)

This protocol outlines the key steps for quantifying the turnover of modified ribonucleosides using stable isotope labeling with [¹³C-methyl]-methionine followed by LC-MS/MS analysis.[3]

1. Cell Culture and Labeling:

-

Culture mammalian cells (e.g., 786O cells) in standard DMEM supplemented with 10% fetal bovine serum.

-

For the labeling experiment, replace the standard medium with methionine-free DMEM.

-

Supplement the methionine-free medium with either unlabeled L-methionine (for control) or [¹³C-methyl]-L-methionine at a final concentration of 200 µM.

-

Incubate the cells for the desired labeling period (e.g., a time course of 0, 4, 8, 12, and 24 hours) to monitor the incorporation of the ¹³C-methyl group into RNA.

-

For chase experiments, after a 24-hour labeling period, replace the labeling medium with standard medium containing unlabeled methionine and collect samples at various time points (e.g., 0, 1, 3, 6, 16 hours).[4]

2. RNA Extraction and Digestion:

-

Harvest the cells and extract total RNA using a standard method such as TRIzol reagent or a commercial kit.

-

For analysis of specific RNA populations, perform poly(A)+ RNA selection using oligo(dT)-magnetic beads.

-

Digest 100-250 ng of purified RNA to ribonucleosides by incubating with 1 unit of nuclease P1 in a buffer containing 25 mM NaCl, 2.5 mM ZnCl₂, and 10 mM sodium acetate (pH 5.3) for 2 hours at 37°C.[3]

-

Subsequently, add ammonium bicarbonate to a final concentration of 100 mM and 5 units of alkaline phosphatase, and incubate for another 2 hours at 37°C.[3]

-

Stop the reaction by adding formic acid to a final concentration of 0.1% (v/v).

-

Filter the sample through a 0.22 µm filter before LC-MS/MS analysis.[3]

3. LC-MS/MS Analysis:

-

Perform chromatographic separation of the ribonucleosides on a C18 reverse-phase column.

-

Use a gradient elution with mobile phase A (e.g., 5.3 mM ammonium acetate in water, pH 5.3) and mobile phase B (e.g., a mixture of 5.3 mM ammonium acetate and acetonitrile).[7][8]

-

Analyze the eluate using a triple quadrupole mass spectrometer operating in positive ion, multiple reaction monitoring (MRM) mode.

-

Optimize the MRM transitions (precursor ion -> product ion) and collision energies for each modified and unmodified ribonucleoside.[3] An example of such parameters is provided in the table below.

| Ribonucleoside | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Adenosine | ~4.1 | 268.1 | 136.1 | 20 |

| Guanosine | ~5.4 | 284.1 | 135.0 | 35.5 |

| Cytidine | ~1.4 | 244.2 | 112.05 | 12 |

| m⁶A | ~8.7 | 282.1 | 150.1 | 20 |

| m¹A | ~1.8 | 282.1 | 150.1 | 20 |

| m⁷G | ~2.3 | 298.05 | 166.1 | 20 |

| m⁵C | ~1.8 | 258.2 | 126.1 | 13 |

| m⁶₂A | ~11.9 | 296.2 | 164.1 | 22 |

LC-MS/MS parameters are instrument-dependent and require optimization. Data adapted from Gameiro et al., J Biol Chem, 2021.[3]

4. Data Analysis:

-

Integrate the peak areas for the m+0 (unlabeled) and m+1 (or m+2 for dimethylated species) isotopologues for each ribonucleoside.

-

Calculate the fraction of the labeled isotopologue (e.g., m+1 / (m+0 + m+1)).[5]

-

Determine the turnover rate by fitting the time-course data of the labeled fraction to an appropriate kinetic model (e.g., one-phase exponential decay for chase experiments).

Protocol 2: Chemical Synthesis of a ¹³C-Labeled Ribonucleoside Phosphoramidite

This protocol provides a general workflow for the chemical synthesis of a ¹³C-labeled ribonucleoside phosphoramidite, a key reagent for the solid-phase synthesis of ¹³C-labeled RNA for NMR studies. The synthesis starts from commercially available ¹³C-labeled D-ribose.

1. Synthesis of Protected ¹³C-Ribose:

-

Begin with commercially available D-[U-¹³C₅]ribose.

-

Protect the hydroxyl groups of the ribose. A common strategy involves a four-step synthesis to yield a protected ¹³C₅-ribose derivative suitable for nucleobase coupling.[6] This typically involves acetonide protection, oxidation, reduction, and benzoylation.[6]

2. Glycosylation (Coupling of Nucleobase):

-

Couple the protected ¹³C-ribose with a silylated nucleobase (e.g., persilylated N⁶-benzoyl-adenine) in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate) to form the N-glycosidic bond.

-

This step creates the ¹³C-labeled ribonucleoside with protecting groups on the sugar and the base.

3. Selective 2'-O-Protection:

-

Protect the 2'-hydroxyl group. The triisopropylsilyloxymethyl (TOM) group is a common choice as it is stable during solid-phase synthesis and can be removed under conditions that do not affect other protecting groups.[6]

4. 5'-O-DMT Protection:

-

Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for monitoring the coupling efficiency during automated solid-phase RNA synthesis.

5. 3'-O-Phosphitylation:

-

React the 3'-hydroxyl group with a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) in the presence of a weak base (e.g., N,N-diisopropylethylamine) to introduce the phosphoramidite moiety.

-

Purify the final ¹³C-labeled ribonucleoside phosphoramidite by silica gel chromatography.

Visualizing Workflows and Pathways

// Styling start, labeling, rna_extraction, rna_fractionation, digestion, lcms, data_processing, quantification [penwidth=1.5, color="#5F6368"]; labeling [fillcolor="#FBBC05"]; lcms [fillcolor="#4285F4"]; quantification [fillcolor="#34A853"]; } enddot Figure 1: Experimental workflow for the ¹³C-dynamods method.

// Node Styling start, step1, step2, step3, step4, step5, end_product [penwidth=1.5, color="#5F6368"]; } enddot Figure 2: General workflow for the chemical synthesis of a ¹³C-labeled ribonucleoside phosphoramidite.

// Styling dietary_rna, dietary_nucleosides, transporter, salvage_nucleoside, salvage_nmp, salvage_ndp, salvage_ntp, new_rna [penwidth=1.5, color="#5F6368"]; edge [color="#EA4335"]; } enddot Figure 3: The nucleotide salvage pathway, a key route for the incorporation of extracellular ¹³C-labeled ribonucleosides.

Conclusion

¹³C labeled ribonucleosides are indispensable tools for elucidating the complex and dynamic processes of RNA metabolism and for advancing the development of novel therapeutics. The methodologies described in this guide, from metabolic labeling and quantitative mass spectrometry to chemical synthesis for NMR applications, provide a robust framework for researchers to investigate the roles of ribonucleosides in health and disease. As analytical technologies continue to improve in sensitivity and resolution, the application of ¹³C labeled ribonucleosides is poised to uncover even deeper insights into the intricate world of RNA biology.

References

- 1. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Dual Utility of 2',3'-O-Isopropylideneadenosine-13C5: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 2',3'-O-Isopropylideneadenosine-13C5, a stable isotope-labeled derivative of adenosine, for researchers, scientists, and professionals in drug development. This document outlines its primary applications as a crucial intermediate in the synthesis of antiviral and anticancer nucleoside analogs and as a metabolic tracer in drug development and metabolic flux analysis.

Core Applications and Physicochemical Properties

2',3'-O-Isopropylideneadenosine is a protected nucleoside where the 2' and 3' hydroxyl groups of the ribose sugar are masked by an isopropylidene group. This protection allows for selective chemical modifications at other positions of the adenosine molecule. The 13C5-labeled variant, this compound, incorporates five carbon-13 atoms, rendering it a valuable tool for metabolic studies.

The primary applications of this compound are twofold:

-

Intermediate in Chemical Synthesis: The unlabeled compound is a key starting material in the synthesis of various nucleoside analogs with therapeutic potential, particularly antiviral and anticancer agents. The isopropylidene protecting group can be removed under acidic conditions after desired modifications are made to other parts of the molecule.

-

Metabolic Tracer: this compound is utilized in metabolic flux analysis (MFA) to trace the metabolic fate of adenosine and its analogs within cellular systems.[1][2] This is particularly relevant in drug development to understand the mechanism of action and metabolic pathways of nucleoside-based drugs.

Quantitative data for 2',3'-O-Isopropylideneadenosine and its 13C5-labeled variant are summarized in the table below. Please note that specifications for the labeled compound, such as isotopic enrichment, may vary by supplier.

| Property | 2',3'-O-Isopropylideneadenosine | This compound |

| CAS Number | 362-75-4[3][4][5] | Not available |

| Molecular Formula | C₁₃H₁₇N₅O₄[3][4][5] | C₈¹³C₅H₁₇N₅O₄[2] |

| Molecular Weight | 307.31 g/mol [3][4][5] | 312.27 g/mol [2] |

| Purity (Assay) | ≥98%[3][4] | Typically ≥98% |

| Appearance | White to off-white crystalline powder[6] | White to off-white solid |

| Melting Point | 221-222 °C[3][5] | Not available |

| Optical Activity | [α]20/D −98.5°, c = 1 in dioxane[3][4] | Not available |

| Isotopic Enrichment | Not applicable | Typically ≥99 atom % ¹³C |

Experimental Protocols

Use as a Synthetic Intermediate: Synthesis of Vidarabine (ara-A)

2',3'-O-Isopropylideneadenosine serves as a precursor for the synthesis of various antiviral nucleoside analogs. A notable example is its potential role in the synthesis of Vidarabine (ara-A), an antiviral medication. While a direct one-step conversion is not the standard route, the following represents a plausible multi-step synthetic strategy where 2',3'-O-Isopropylideneadenosine could be a key intermediate.

Objective: To synthesize Vidarabine from a precursor derived from 2',3'-O-Isopropylideneadenosine.

Methodology:

-

Oxidation of the 5'-Hydroxyl Group: The 5'-hydroxyl group of 2',3'-O-Isopropylideneadenosine is oxidized to an aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Epimerization at the 2'-Position: The resulting aldehyde is then subjected to conditions that promote epimerization at the 2'-position of the ribose sugar, leading to the arabinose configuration. This can be achieved through base-catalyzed enolization.

-

Reduction of the Aldehyde: The aldehyde is reduced back to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄).

-

Deprotection of the Isopropylidene Group: The isopropylidene protecting group is removed by treatment with a mild acid, such as aqueous acetic acid or trifluoroacetic acid, to yield Vidarabine.[7]

Application in Metabolic Flux Analysis (MFA)

This compound is an ideal tracer for studying the metabolism of adenosine and its analogs in cellular systems. The following protocol outlines a general workflow for a 13C-MFA experiment.

Objective: To determine the metabolic flux of an adenosine analog in a cancer cell line.

Methodology:

-

Cell Culture and Tracer Introduction: The cancer cell line of interest is cultured in a defined medium. For the experiment, the standard adenosine in the medium is replaced with a known concentration of this compound.

-

Isotopic Steady State: The cells are incubated with the labeled tracer for a sufficient period to achieve isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant. This is typically determined empirically by time-course experiments.[8][9]

-

Metabolite Extraction: After incubation, the cells are rapidly quenched to halt metabolic activity, and intracellular metabolites are extracted using a suitable solvent system (e.g., cold methanol/water).

-

LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopologue distribution (MID) of adenosine and its downstream metabolites. The MID reveals the extent of 13C incorporation.

-

Flux Calculation: The MID data, along with measured nutrient uptake and secretion rates, are used as inputs for a computational model of cellular metabolism. The model then calculates the intracellular metabolic fluxes that best fit the experimental data.[8][9][10]

Role in Elucidating Signaling Pathways

Adenosine and its analogs exert their biological effects by binding to specific G protein-coupled receptors (GPCRs), such as the A2A adenosine receptor.[11][12][13][14] Studying how novel nucleoside analogs, synthesized using 2',3'-O-Isopropylideneadenosine, modulate these signaling pathways is a critical aspect of drug development.

The A2A adenosine receptor is primarily coupled to the Gs alpha subunit of the G protein complex.[11][13] Activation of the A2A receptor by an agonist leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[13] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.[13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]

- 4. 2′,3′-O-异亚丙基腺苷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]

- 6. echemi.com [echemi.com]

- 7. Vidarabine synthesis - chemicalbook [chemicalbook.com]

- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 11. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

The Advent of Selectivity: A Technical Guide to the Discovery and History of Protected Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey to synthesize and modify nucleic acids, the very blueprints of life, has been a cornerstone of molecular biology and drug development. However, the inherent reactivity of the multiple functional groups on nucleosides—the building blocks of DNA and RNA—presented a formidable challenge to early chemists. The development of protecting groups, temporary shields for these reactive sites, was the pivotal innovation that unlocked the ability to perform selective chemical transformations on nucleosides. This technical guide delves into the discovery and history of protected nucleosides, providing an in-depth look at the core chemical strategies, experimental protocols, and the evolution of this indispensable technology.

The Dawn of Nucleoside Chemistry and the Need for Protection

The story of nucleoside chemistry began long before the concept of protecting groups. The initial isolation of nucleosides from the degradation of nucleic acids provided the fundamental structures. However, the first successful chemical synthesis of a nucleoside was achieved by Emil Fischer in 1914, who synthesized a theophylline nucleoside.[1] This pioneering work laid the foundation for future advancements.

As the ambition grew to synthesize oligonucleotides—short chains of nucleotides—the challenge of controlling the reactions became apparent. A nucleoside possesses multiple hydroxyl groups (at the 2', 3', and 5' positions of the sugar moiety) and a reactive exocyclic amino group on the nucleobase (in adenine, guanine, and cytosine). To form a specific phosphodiester bond between the 3'-hydroxyl of one nucleoside and the 5'-hydroxyl of another, all other reactive sites must be rendered inert. This necessity for chemoselectivity drove the development of protecting group strategies.

Key Protecting Groups in Nucleoside Chemistry: A Historical Perspective

The evolution of oligonucleotide synthesis is intrinsically linked to the development of more efficient and orthogonal protecting groups. Orthogonal protection is a strategy that allows for the selective removal of one type of protecting group in the presence of others.[2]

5'-Hydroxyl Protection: The Trityl Family

The 5'-hydroxyl group, being a primary alcohol, is the most reactive of the hydroxyls. Its protection is the first step in preparing a nucleoside for oligonucleotide synthesis.

-

Dimethoxytrityl (DMT): Introduced by Khorana and his colleagues, the dimethoxytrityl (DMT) group has become the gold standard for 5'-hydroxyl protection.[3] Its widespread adoption is due to its ease of introduction and, crucially, its facile removal under mild acidic conditions, which leaves other protecting groups intact.[3][4] The vibrant orange color of the released DMT cation upon deprotection also provides a convenient method for quantifying the yield of each coupling step in solid-phase synthesis.[1]

Exocyclic Amine Protection: The Acyl Groups

The exocyclic amino groups of adenine, guanine, and cytosine are nucleophilic and would interfere with the phosphoramidite chemistry used for coupling. Acyl groups are typically employed for their protection.

-

Benzoyl (Bz) and Isobutyryl (iBu): These are the standard protecting groups for the exocyclic amines of adenine, cytosine (benzoyl), and guanine (isobutyryl).[3][5] They are stable throughout the synthesis cycles but can be removed with aqueous ammonia or other basic solutions during the final deprotection step.[6]

-

Phenoxyacetyl (Pac) and Acetyl (Ac): To enable milder deprotection conditions, alternative acyl groups like phenoxyacetyl and acetyl were introduced.[6] Acetyl-protected cytidine, for instance, is more readily removed than its benzoyl counterpart.[3]

Phosphate Protection: The Cyanoethyl Group

During oligonucleotide synthesis using the phosphoramidite method, the phosphorus atom is in a reactive trivalent state. The non-bridging oxygen of the phosphite triester is protected to prevent unwanted side reactions.

-

β-Cyanoethyl: The β-cyanoethyl group is the most commonly used phosphate protecting group.[2][5] It is stable to the acidic and basic conditions of the synthesis cycle but is readily removed by β-elimination using a concentrated solution of ammonium hydroxide during the final deprotection.[2][3][7]

Solid-Phase Oligonucleotide Synthesis: The Phosphoramidite Method

The culmination of these protecting group strategies is the automated solid-phase synthesis of oligonucleotides using the phosphoramidite method, developed by Marvin Caruthers in the early 1980s.[1] This method involves a four-step cycle that is repeated to add each nucleoside to the growing chain.

The Four-Step Cycle:

-

Detritylation: The 5'-DMT group of the nucleoside attached to the solid support is removed with a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, to expose the 5'-hydroxyl group for the next coupling reaction.[1][4][8]

-

Coupling: The next nucleoside, as a 3'-phosphoramidite with its 5'-hydroxyl protected by a DMT group and its exocyclic amine protected, is activated by a weak acid like tetrazole and added to the reaction. The activated phosphoramidite reacts with the free 5'-hydroxyl of the support-bound nucleoside.[3][4]

-

Capping: To prevent the elongation of chains that failed to react in the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using acetic anhydride and N-methylimidazole.[4][8]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically iodine in the presence of water and pyridine.[1][3][4]

This cycle is then repeated until the desired oligonucleotide sequence is synthesized.

Experimental Protocols

The following are generalized protocols for key protection and deprotection reactions. Specific conditions may vary depending on the nucleoside and the scale of the reaction.

Protocol 1: 5'-O-DMT Protection of a Deoxynucleoside

-

Materials: Deoxynucleoside, pyridine (anhydrous), 4,4'-dimethoxytrityl chloride (DMT-Cl), dichloromethane (DCM), methanol (MeOH), saturated aqueous sodium bicarbonate.

-

Procedure:

-

Dissolve the deoxynucleoside in anhydrous pyridine.

-

Add DMT-Cl (1.1 equivalents) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel chromatography.

-

Protocol 2: N-Benzoylation of Deoxycytidine

-

Materials: Deoxycytidine, pyridine (anhydrous), benzoyl chloride, trimethylsilyl chloride (TMSCl).

-

Procedure (Transient Protection Method):

-

Co-evaporate the deoxycytidine with anhydrous pyridine to remove residual water.

-

Suspend the deoxycytidine in anhydrous pyridine and cool to 0°C.

-

Add TMSCl (e.g., 3 equivalents) dropwise to protect the hydroxyl groups in situ.

-

After stirring for 30 minutes, add benzoyl chloride (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction to 0°C and add cold water, followed by concentrated ammonium hydroxide to remove the silyl protecting groups.

-

Stir for 30 minutes, then concentrate the solution under reduced pressure.

-

Purify the N-benzoyl-deoxycytidine by crystallization or silica gel chromatography.

-

Protocol 3: Final Deprotection of a Synthetic Oligonucleotide

-

Materials: Synthesized oligonucleotide on solid support, concentrated ammonium hydroxide, or a mixture of ammonium hydroxide and methylamine (AMA).

-

Procedure:

-

Transfer the solid support with the synthesized oligonucleotide to a sealed vial.

-

Add concentrated ammonium hydroxide or AMA solution.

-

Heat the vial at a specified temperature (e.g., 55°C) for a defined period (e.g., 8-16 hours). This step cleaves the oligonucleotide from the solid support and removes the benzoyl, isobutyryl, and cyanoethyl protecting groups.

-

Cool the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

-

Evaporate the ammonia solution to dryness using a centrifugal evaporator or a stream of nitrogen.

-

The resulting crude oligonucleotide can be purified by HPLC or other chromatographic techniques.

-

Quantitative Data Summary

The efficiency of each step in oligonucleotide synthesis is critical for achieving a high overall yield of the final product. The following table summarizes typical quantitative data for the phosphoramidite method.

| Parameter | Typical Value | Notes |

| Coupling Efficiency | > 99% | Per cycle, as determined by DMT cation release assay.[5] |

| Detritylation Time | 1-3 minutes | With TCA or DCA in DCM.[4] |

| Coupling Time | 1-5 minutes | Dependent on the activator and phosphoramidite. |

| Capping Time | ~1 minute | With acetic anhydride and N-methylimidazole. |

| Oxidation Time | ~1 minute | With iodine solution. |

| Final Deprotection Time | 4-16 hours | Dependent on the protecting groups and deprotection reagent (e.g., NH4OH, AMA). |

Signaling Pathways and Experimental Workflows

The logical flow of solid-phase oligonucleotide synthesis can be visualized as a cyclical process.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

The overall workflow from protected monomers to the final purified oligonucleotide involves several distinct stages.

Caption: Overall workflow for synthetic oligonucleotide production.

Conclusion

The development of protected nucleosides has been a transformative force in molecular biology and medicine. From the early struggles with non-specific reactions to the highly optimized and automated solid-phase synthesis of today, the history of protected nucleosides is a testament to the power of organic chemistry to solve biological challenges. The principles of orthogonal protection and the robust chemistries developed over decades continue to enable the synthesis of not only DNA and RNA but also a vast array of modified nucleic acids that are driving innovation in diagnostics, therapeutics, and synthetic biology. The foundational work on protecting groups remains a critical component of these advanced applications, underscoring its enduring legacy in the scientific community.

References

- 1. atdbio.com [atdbio.com]

- 2. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotage.com [biotage.com]

- 4. DNA寡核苷酸合成 [sigmaaldrich.com]

- 5. academic.oup.com [academic.oup.com]

- 6. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]

- 7. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]

- 8. usp.org [usp.org]

An In-depth Technical Guide to the Basic Handling and Storage of 2',3'-O-Isopropylideneadenosine-¹³C₅

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe and effective handling and storage of 2',3'-O-Isopropylideneadenosine-¹³C₅. Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring the reliability of experimental outcomes. This isotopically labeled nucleoside analog is a valuable tool in various research applications, particularly in the synthesis of complex adenosine derivatives and in metabolic studies.

Core Properties and Storage

2',3'-O-Isopropylideneadenosine-¹³C₅ is a white to off-white crystalline powder. The ¹³C₅ designation indicates the replacement of five natural abundance carbon atoms with the stable isotope carbon-13. This labeling does not alter the chemical properties or reactivity of the molecule compared to its unlabeled counterpart, and therefore, handling and storage procedures are identical. The compound is generally stable under recommended storage conditions.

Quantitative Data Summary

For ease of reference, the key quantitative data for 2',3'-O-Isopropylideneadenosine are summarized in the table below.

| Parameter | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1][2] |

| Molecular Formula | C₈¹³C₅H₁₇N₅O₄ | [3] |

| Molecular Weight | 312.27 g/mol | [3] |

| Melting Point | 220-222 °C | [1][2][4] |

| Recommended Storage Temperature | Room Temperature (10°C - 25°C) | [1][5] |

| Long-term Storage (Stock Solution) | -20°C (for 1 month) or -80°C (for 6 months) | [6] |

| Purity | Typically ≥98% | [2][4] |

Handling and Safety Precautions

Proper handling techniques are essential to prevent contamination and ensure the safety of laboratory personnel.

General Handling

-

Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust particles.[1][7]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[4] For weighing and transferring the solid, a dust mask (e.g., N95) is recommended.[4]

-

Avoiding Contamination : Use clean, dedicated spatulas and weighing instruments. Avoid cross-contamination with other reagents.

-

Hygroscopicity : While not explicitly stated as highly hygroscopic, it is good practice to handle the compound in a dry environment and minimize its exposure to atmospheric moisture.[2] Store in a desiccator, especially after opening the primary container.

Electrostatic Discharge

Take precautionary measures against static discharge, as fine powders can be susceptible to ignition. Use non-sparking tools where appropriate.[1]

Experimental Protocols

2',3'-O-Isopropylideneadenosine-¹³C₅ serves primarily as a protected nucleoside intermediate for the synthesis of more complex adenosine analogs. The isopropylidene group protects the 2' and 3' hydroxyls of the ribose sugar, allowing for selective modification at the 5' position.

Representative Synthetic Protocol: Synthesis of a 5'-Modified Adenosine Analog

The following is a generalized protocol based on methodologies described in the literature for the synthesis of adenosine derivatives.

-

Dissolution : Dissolve 2',3'-O-Isopropylideneadenosine-¹³C₅ in a suitable anhydrous solvent (e.g., pyridine, DMF) under an inert atmosphere (e.g., argon or nitrogen).

-

Modification Reaction : Cool the solution in an ice bath. Add the desired reagent for modification at the 5'-hydroxyl group (e.g., a tosyl chloride for tosylation, or a phosphoramidite for phosphorylation).

-

Reaction Monitoring : Allow the reaction to proceed at the specified temperature (e.g., room temperature or slightly elevated) and monitor its progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching and Work-up : Once the reaction is complete, quench it by adding a suitable reagent (e.g., water or a buffered solution). Extract the product using an appropriate organic solvent.

-

Purification : Purify the resulting product using column chromatography on silica gel to isolate the desired 5'-modified analog.

-

Deprotection : If required, the isopropylidene protecting group can be removed under acidic conditions (e.g., with aqueous acetic acid or trifluoroacetic acid) to yield the final deprotected nucleoside.[3]

Use in Enzymatic Assays

As an adenosine analog, this compound and its derivatives can be utilized to study the activity of various enzymes, such as kinases, deaminases, and phosphorylases. In a typical assay, the compound or its derivative would be introduced as a substrate, and the enzymatic activity would be monitored by detecting the formation of a product or the depletion of the substrate over time.

Visualized Workflows and Pathways

Logical Handling Workflow

The following diagram illustrates a standard workflow for handling 2',3'-O-Isopropylideneadenosine-¹³C₅ from receipt to experimental use.

Caption: Standard operating procedure for handling the compound.

General Synthetic Pathway

This diagram shows a generalized synthetic route where 2',3'-O-Isopropylideneadenosine-¹³C₅ is used as a starting material.

References

- 1. Enzyme assays with supramolecular chemosensors – the label-free approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aurora-biotech.com [aurora-biotech.com]

- 3. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2′-O-propargyladenosine and 8-N3-2′-O-propargyl-cADPR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. US3450693A - Method of synthesizing adenosine,2',3'-o-isopropylidene-adenosine and intermediates thereof - Google Patents [patents.google.com]

Technical Guide: Molecular Weight of 2',3'-O-Isopropylideneadenosine-13C5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight of the isotopically labeled compound 2',3'-O-Isopropylideneadenosine-13C5. It includes the foundational data, calculation methodology, and a workflow visualization to support research and development activities where precise mass determination is critical.

Introduction

2',3'-O-Isopropylideneadenosine is a derivative of adenosine, a fundamental nucleoside in numerous biological processes. It is frequently used as a protected intermediate in the synthesis of modified nucleosides and oligonucleotides. Isotopic labeling, such as the incorporation of Carbon-13 (13C), is a vital technique in drug metabolism studies, pharmacokinetic analysis, and as an internal standard for quantitative mass spectrometry. Accurate molecular weight determination of such labeled compounds is essential for experimental design and data interpretation.

Molecular Formula and Isotopic Composition

The standard, unlabeled form of 2',3'-O-Isopropylideneadenosine has a molecular formula of C13H17N5O4.[1][2] The isotopically labeled variant, this compound, contains five Carbon-13 atoms in place of five naturally abundant Carbon-12 atoms.

Data Presentation: Molecular Weight Calculation

The molecular weight is calculated by summing the masses of its constituent atoms. For this guide, the monoisotopic masses of the most abundant stable isotopes are used for precision, which is standard practice for mass spectrometry applications.

| Element / Isotope | Standard Atomic Mass (Da) | Quantity (Unlabeled) | Mass Contribution (Unlabeled) | Quantity (13C5 Labeled) | Mass Contribution (13C5 Labeled) |

| Carbon (12C) | 12.000000 | 13 | 156.000000 | 8 | 96.000000 |

| Carbon (13C) | 13.003355[3] | 0 | 0.000000 | 5 | 65.016775 |

| Hydrogen (1H) | 1.007825[4] | 17 | 17.133025 | 17 | 17.133025 |

| Nitrogen (14N) | 14.003074[5] | 5 | 70.015370 | 5 | 70.015370 |

| Oxygen (16O) | 15.994915[6] | 4 | 63.979660 | 4 | 63.979660 |

| Total | 307.128055 | 312.144830 |

Note: Standard atomic weights represent the weighted average of natural isotopic abundances. For mass spectrometry, monoisotopic mass is used. The calculated monoisotopic mass of the unlabeled compound is 307.128 Da. The NIST WebBook lists the molecular weight as 307.3052, which is based on average isotopic abundances.[1] The monoisotopic mass of the 13C5 labeled compound is 312.145 Da.

Experimental Protocols: Determination by Mass Spectrometry

The molecular weight of isotopically labeled compounds is experimentally verified using mass spectrometry (MS).

Objective: To confirm the successful incorporation of five 13C atoms and verify the monoisotopic mass of this compound.

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: The synthesized this compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile/water) to a concentration of approximately 1 µg/mL. An unlabeled standard of 2',3'-O-Isopropylideneadenosine is prepared similarly for comparison.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. These instruments provide the necessary mass accuracy to resolve the isotopologues.

-

Ionization: Electrospray ionization (ESI) is typically employed for nucleoside derivatives. The sample is introduced into the ESI source, where it is nebulized and ionized, primarily forming protonated molecules [M+H]+.

-

Mass Analysis:

-

The instrument is calibrated according to the manufacturer's protocol to ensure high mass accuracy.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

For the unlabeled standard, the expected m/z for the [M+H]+ ion is approximately 308.135.

-

For the 13C5 labeled sample, the expected m/z for the [M+H]+ ion is approximately 313.152.

-

-

Data Interpretation: The resulting mass spectrum is analyzed. The most intense peak in the isotopic cluster for the labeled compound should correspond to the molecule containing five 13C atoms. The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated theoretical mass. The mass difference between the labeled and unlabeled compound should be approximately 5 Da, confirming the incorporation of five 13C atoms.

Visualization of Calculation Workflow

The logical process for calculating the molecular weight of an isotopically labeled compound is outlined in the following diagram.

Caption: Workflow for calculating the molecular weight of this compound.

References

- 1. Adenosine, 2',3'-O-(1-methylethylidene)- [webbook.nist.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Carbon-13 - Wikipedia [en.wikipedia.org]

- 4. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 5. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 6. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

An In-depth Technical Guide on the Solubility of 2',3'-O-Isopropylideneadenosine-13C5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2',3'-O-Isopropylideneadenosine-13C5, a stable isotope-labeled nucleoside analog. Given the limited direct data on the 13C5-labeled variant, this guide draws upon available information for the unlabeled parent compound, 2',3'-O-Isopropylideneadenosine, to provide a reliable solubility profile. This information is critical for researchers utilizing this compound in various experimental settings, including biochemical assays and drug development studies.[1][2]

Compound Overview

2',3'-O-Isopropylideneadenosine is a derivative of adenosine, a fundamental component of nucleic acids and a key signaling molecule.[1] The isopropylidene group acts as a protecting group for the 2' and 3' hydroxyls of the ribose sugar, enhancing its stability and utility as an intermediate in the synthesis of other nucleoside analogs.[1] The 13C5 isotope labeling provides a valuable tool for metabolic studies, allowing researchers to trace the fate of the molecule in biological systems.[3]

Chemical Structure:

-

Compound Name: this compound

Solubility Data

The following table summarizes the known solubility of 2',3'-O-Isopropylideneadenosine in common laboratory solvents.

| Solvent | Solubility | Concentration | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | 10 mM | [7] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified | [4] |

| Dioxane | Slightly Soluble | Not Specified | [4] |

| Methanol | Slightly Soluble | Not Specified | [4] |

Note: "Slightly Soluble" indicates that the compound does not dissolve readily at high concentrations. For practical use, it is recommended to start with a small amount of solvent and gradually increase it while observing dissolution, potentially with the aid of sonication or gentle heating.

Experimental Protocols

The following section outlines a general experimental protocol for determining the solubility of a compound like this compound. This method is based on the static equilibrium method, a common technique for solubility assessment.[8]

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., DMSO, water, ethanol)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Micropipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Solvent: Prepare a known volume of the desired solvent in a series of vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a micropipette.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification:

-

HPLC Method: Dilute the filtered solution with a suitable mobile phase and inject it into an HPLC system equipped with an appropriate column and detector (e.g., UV detector at a wavelength where the compound has maximum absorbance). A pre-established calibration curve of known concentrations of the compound is used to determine the concentration in the sample.

-

UV-Vis Spectrophotometry Method: Dilute the filtered solution with the solvent and measure its absorbance at the wavelength of maximum absorbance (λmax). Use a calibration curve to determine the concentration.[8]

-

-

Data Analysis: The determined concentration represents the saturation solubility of the compound in the tested solvent at the specified temperature. The experiment should be performed in triplicate to ensure accuracy and reproducibility.

Visualization of Related Biological and Experimental Processes

4.1. General Adenosine Signaling Pathway

2',3'-O-Isopropylideneadenosine is an analog of adenosine and is often used in studies involving adenosine receptors and their signaling pathways.[1] The following diagram illustrates a generalized adenosine signaling pathway, which can be modulated by adenosine analogs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. symeres.com [symeres.com]

- 4. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]

- 5. Thermo Scientific Chemicals 2',3'-O-Isopropylideneadenosine, 98% | Fisher Scientific [fishersci.ca]

- 6. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]